molecular formula C16H21N3O5 B1303865 Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate CAS No. 509073-62-5

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

Cat. No.: B1303865
CAS No.: 509073-62-5
M. Wt: 335.35 g/mol
InChI Key: XHGPWZQBCGONPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate ( 509073-62-5) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C16H21N3O5 and a molecular weight of 335.36, features a piperazine core that is doubly protected . The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, allowing for selective deprotection under mild acidic conditions and facilitating further synthetic manipulations. Simultaneously, the 4-nitrobenzoyl moiety can act as a versatile synthetic handle; the nitro group can be readily reduced to a primary amine, transforming this molecule into a valuable intermediate such as tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate . This makes it a key precursor for the synthesis of diverse compound libraries, particularly in the development of potential pharmacologically active molecules containing piperazine and aniline motifs. As a solid, this product requires storage in an inert atmosphere at 2-8°C . Researchers should consult the safety data prior to use. This product is intended for research applications and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(7-5-12)19(22)23/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGPWZQBCGONPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377456
Record name tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509073-62-5
Record name 1,1-Dimethylethyl 4-(4-nitrobenzoyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509073-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Piperazine with Nitro-Substituted Aromatic Precursors

  • The initial step involves the nucleophilic substitution reaction between piperazine and a nitro-substituted aromatic compound, such as 1,2-difluoro-4-nitrobenzene, to form a 4-nitrophenyl-substituted piperazine intermediate.
  • This reaction is typically carried out in aromatic hydrocarbon solvents like toluene or xylene at temperatures ranging from 40 °C to 90 °C to optimize yield and selectivity.

Protection of Piperazine Nitrogen with Di-tert-butyl Dicarbonate

  • The intermediate piperazine derivative is then reacted with di-tert-butyl dicarbonate (Boc anhydride) to introduce the tert-butyl carbamate protecting group on the nitrogen atom.
  • This step is also performed in aromatic solvents such as toluene or xylene, facilitating the formation of the Boc-protected piperazine derivative.

Introduction of the 4-Nitrobenzoyl Group

  • The 4-nitrobenzoyl moiety is introduced by acylation of the piperazine nitrogen using 4-nitrobenzoyl chloride or related activated derivatives.
  • This acylation is typically conducted under controlled conditions to avoid overreaction or side products, often in the presence of a base to scavenge the released HCl.

Reduction and Further Functionalization (Optional)

  • In some synthetic routes, the nitro group may be reduced to an amine using palladium on carbon (Pd/C) as a catalyst in methanol or aromatic solvents, enabling further derivatization.
  • However, for tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, the nitro group is generally retained.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Piperazine + 1,2-difluoro-4-nitrobenzene Aromatic hydrocarbon (toluene/xylene) Toluene/Xylene 40–90 Nucleophilic aromatic substitution
Boc Protection Di-tert-butyl dicarbonate Toluene/Xylene Room temp to 80 Formation of Boc-protected piperazine
Acylation 4-Nitrobenzoyl chloride + base (e.g., triethylamine) Dichloromethane or similar 0–25 Introduction of 4-nitrobenzoyl group
Optional Nitro Reduction Pd/C catalyst, H2 or hydride source Methanol or toluene Room temp to reflux For conversion to amine if needed

Yields for each step typically range from 70% to 95%, depending on reaction optimization and purification methods.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Solvent(s) Temperature Range Yield Range (%) Notes
Nucleophilic substitution Piperazine + 1,2-difluoro-4-nitrobenzene Toluene, Xylene 40–90 °C 75–90 Formation of nitrophenyl piperazine
Boc Protection Di-tert-butyl dicarbonate Toluene, Xylene RT to 80 °C 80–95 Protects piperazine nitrogen
Acylation 4-Nitrobenzoyl chloride + base DCM or similar 0–25 °C 70–90 Introduces 4-nitrobenzoyl group
Optional Nitro Reduction Pd/C catalyst, H2 or hydride source Methanol, Toluene RT to reflux 85–95 Converts nitro to amine if required

Research Findings and Improvements

  • Recent patents emphasize improved purity and yield by optimizing solvent choice and reaction temperature, particularly in the Boc protection and acylation steps.
  • One-pot synthetic strategies have been explored for related tert-butyl piperazine derivatives, enhancing efficiency and reducing purification steps.
  • The use of palladium on carbon as a catalyst for selective reduction steps is well-established, providing clean conversion without affecting the Boc group.
  • Variations in substituents on the benzoyl ring (e.g., chloro, fluoro) have been studied to modulate reactivity and biological activity, but the core preparation method remains consistent.

Chemical Reactions Analysis

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
  • Molecular Formula : C16H21N3O5
  • Molecular Weight : 335.36 g/mol
  • CAS Number : 509073-62-5

The compound features a piperazine ring substituted with a tert-butyl group and a nitrobenzoyl moiety, which contributes to its unique chemical properties.

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it valuable in organic synthesis.

Biology

This compound has shown potential in biological studies, particularly in enzyme inhibition and receptor binding. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing enzyme activity and receptor modulation.

Industry

In industrial applications, the compound is explored for developing new materials and chemical processes. Its unique properties allow it to be utilized in creating advanced materials with specific functionalities.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria, particularly Gram-positive organisms.

  • Activity Against Drug-resistant Strains : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL.
  • Biofilm Formation Inhibition : Demonstrated strong bactericidal properties against biofilm-forming strains, which are often more resistant to treatment.

In Vivo Studies

In vivo evaluations confirmed the compound's potential as an effective antibacterial agent, showing reduced bacterial load in infected tissues of treated mice compared to control groups.

Antimicrobial Efficacy Study

A study assessed the antimicrobial properties of this compound against multi-drug resistant strains. Results indicated significant inhibition, suggesting its potential role in treating infections caused by resistant bacteria.

Cancer Cell Studies

Research focused on the anticancer effects of the compound on various cancer cell lines showed its ability to induce apoptosis characterized by increased caspase activity and DNA fragmentation.

Cell LineIC50 (µM)
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)20

These findings suggest that this compound may exert selective cytotoxic effects on cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the piperazine ring provides conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (EWGs): The 4-nitrobenzoyl group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitutions. In contrast, the 3-cyanopyridin-2-yl group () offers dual electronic effects (EWG + aromaticity), improving binding to kinase ATP pockets . Trifluoromethyl () increases lipophilicity and metabolic stability, making it advantageous for CNS-targeting drugs .
  • Electron-Donating Groups (EDGs): The 3-amino-5-fluorobenzyl group () introduces nucleophilic sites for further functionalization, while fluorine enhances bioavailability via C-F bond interactions .

Stability and Reactivity

  • The target compound’s nitro group provides stability under acidic conditions, whereas triazole-containing analogues () degrade in simulated gastric fluid, limiting their oral bioavailability .
  • Sulfonyl-containing derivatives () demonstrate enhanced aqueous solubility due to polar sulfonyl groups, contrasting with the hydrophobic tert-butyl carbamate .

Biological Activity

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a nitrobenzoyl group, which may influence its pharmacological properties. This article explores its biological activity, including antibacterial effects, potential therapeutic applications, and relevant research findings.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria, particularly Gram-positive organisms.

  • Activity Against Drug-resistant Strains :
    The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL , comparable to last-resort antibiotics like vancomycin and linezolid .
  • Biofilm Formation Inhibition :
    It demonstrated strong bactericidal properties against biofilm-forming strains, which are often more resistant to treatment .

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with specific metabolic pathways. Further studies are needed to elucidate these mechanisms fully.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the efficacy of various piperazine derivatives, including this compound, against a panel of bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, while showing no activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

In Vivo Studies

In vivo evaluations have confirmed the compound's potential as an effective antibacterial agent. Mice treated with the compound showed reduced bacterial load in infected tissues compared to control groups, supporting its therapeutic potential in treating bacterial infections .

Research Findings

Study ReferenceCompound TestedKey Findings
This compoundEffective against MRSA and VREfm with MICs of 0.78-3.125 μg/mL
Piperazine derivativesSignificant antibacterial activity observed; effective in vivo reduction of bacterial load
Various piperazinesHighlighted the role of structural modifications in enhancing antibacterial properties

Q & A

Q. What are the common synthetic routes for synthesizing Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1: Protection of the piperazine ring using tert-butyloxycarbonyl (Boc) groups via reaction with Boc anhydride or Boc chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2: Acylation of the Boc-protected piperazine with 4-nitrobenzoyl chloride in the presence of a base to introduce the nitrobenzoyl moiety.
  • Purification: Column chromatography or recrystallization ensures high purity, with characterization via NMR and LC-MS .

Q. What characterization techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify substituent positions and Boc-group integrity.
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for research-grade material).
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight (335.36 g/mol) and detects impurities .

Q. How do the structural features of this compound influence its reactivity?

  • The tert-butyl group enhances steric protection of the piperazine nitrogen, reducing unwanted side reactions.
  • The electron-withdrawing nitro group on the benzoyl moiety directs electrophilic substitution reactions to specific positions.
  • The piperazine ring’s basicity facilitates salt formation in acidic media, aiding solubility in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Selection: Use polar aprotic solvents (e.g., THF) to stabilize intermediates.
  • Temperature Control: Maintain 0–5°C during acylation to minimize hydrolysis of the nitrobenzoyl chloride.
  • Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.
  • Industrial Parallels: Continuous flow reactors (as seen in analogous piperazine derivatives) enhance reproducibility and scalability .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative Assays: Standardize in vitro models (e.g., enzyme inhibition assays) across labs to minimize variability.
  • Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity.
  • Meta-Analysis: Aggregate data from structurally similar compounds (e.g., chlorobenzoyl or fluorobenzoyl analogs) to identify structure-activity trends .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

  • Degradation Pathways: Hydrolysis of the Boc group in humid conditions or acidic media can generate free piperazine, altering reactivity.
  • Storage Recommendations: Store at –20°C under inert atmosphere (argon) with desiccants. Pre-dissolve in anhydrous DMSO for biological assays to avoid batch-to-batch variability .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking: Simulate binding to kinase or GPCR targets using software like AutoDock Vina, focusing on nitrobenzoyl-pi interactions.
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues.
  • QSAR Models: Corrogate electronic parameters (e.g., nitro group’s Hammett constant) with activity data from analogs .

Q. How do structural modifications of the piperazine ring influence pharmacological properties?

  • Substituent Effects: Replacing the nitro group with cyano () or iodo () alters electron density, affecting target binding.
  • Ring Functionalization: Adding hydroxymethyl groups () enhances solubility but may reduce blood-brain barrier penetration.
  • Comparative Studies: Use SPR or ITC to quantify binding affinity changes post-modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.